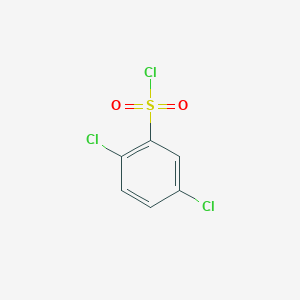

2,5-Dichlorobenzenesulfonyl chloride

説明

Structure

3D Structure

特性

IUPAC Name |

2,5-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCOSWRSIISQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063841 | |

| Record name | Benzenesulfonyl chloride, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; mp = 36-37 deg C; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dichlorobenzenesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5402-73-3 | |

| Record name | 2,5-Dichlorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5402-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005402733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorobenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROBENZENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9L46SY33B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Dichlorobenzenesulfonyl chloride chemical properties

An In-Depth Technical Guide to 2,5-Dichlorobenzenesulfonyl Chloride: Properties, Reactivity, and Applications in Drug Discovery

Introduction

This compound is a pivotal reagent in modern organic and medicinal chemistry. As a bifunctional molecule, its sulfonyl chloride group provides a reactive handle for constructing the sulfonamide linkage, a privileged functional group in a vast array of therapeutic agents. The dichlorinated aromatic ring offers a robust scaffold that can be leveraged to fine-tune the physicochemical properties of drug candidates, including their lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical properties, reactivity, synthesis, and practical applications of this versatile building block.

Part 1: Core Physicochemical and Structural Properties

This compound is typically a beige crystalline solid at room temperature, a characteristic dictated by its melting point which is just above ambient temperatures.[1][2][3][4] Its structural and physical data are fundamental to its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 5402-73-3 | [1][2][3] |

| Molecular Formula | C₆H₃Cl₃O₂S | [2][5][6] |

| Molecular Weight | 245.51 g/mol | [2][3][6] |

| Appearance | Beige crystalline powder | [1][4] |

| Melting Point | 36-39 °C | [1][2][3][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3][8] |

| Solubility | Soluble in organic solvents; insoluble in water | [4] |

| SMILES String | Clc1ccc(Cl)c(c1)S(Cl)(=O)=O | [2][3] |

| InChI Key | BXCOSWRSIISQSL-UHFFFAOYSA-N | [2][3] |

Part 2: Spectroscopic Profile

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's architecture.

¹H Nuclear Magnetic Resonance (NMR) The proton NMR spectrum is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.13 | Doublet | Proton ortho to the SO₂Cl group |

| ~7.63 | Doublet | Proton para to the SO₂Cl group |

| ~7.59 | Doublet of Doublets | Proton meta to the SO₂Cl group |

| (Note: Approximate shifts based on available data; solvent is CDCl₃)[5][9] |

Infrared (IR) Spectroscopy The IR spectrum provides definitive evidence for the sulfonyl chloride functional group, which exhibits strong, characteristic absorption bands.[10]

-

1410-1370 cm⁻¹ (strong): Asymmetric SO₂ stretching

-

1204-1166 cm⁻¹ (strong): Symmetric SO₂ stretching

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and provides information about the isotopic composition. The presence of three chlorine atoms results in a distinctive isotopic cluster for the molecular ion peak, predictable from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. A characteristic, albeit sometimes weak, ion peak for the sulfonyl chloride group may be observed at m/z 99 (for SO³⁵Cl) with a corresponding A+2 peak at m/z 101 (for SO³⁷Cl).[10]

Part 3: Synthesis and Manufacturing

The industrial production of this compound is typically achieved through the electrophilic substitution of 1,4-dichlorobenzene. This process involves treating the starting material with chlorosulfuric acid.[1]

Other general laboratory methods for synthesizing aryl sulfonyl chlorides include the reaction of sodium benzene sulfonates with reagents like phosphorus pentachloride or phosphorus oxychloride.[11]

Part 4: Core Reactivity and Mechanistic Insights

The utility of this compound in drug discovery is dominated by its reaction with primary and secondary amines to form sulfonamides. This transformation is a cornerstone of medicinal chemistry.[12][13]

Mechanism: Nucleophilic Acyl Substitution The reaction proceeds via a nucleophilic substitution at the highly electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the amine's nitrogen atom attacks the sulfur, leading to a transient tetrahedral intermediate. The stable sulfonamide bond is then formed by the expulsion of the chloride leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated in situ.[12][13] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[13]

Part 5: Applications in Research and Drug Development

This compound is a key building block for synthesizing sulfonamide derivatives that exhibit a wide range of biological activities.[1][7][]

-

Antibacterial Agents: The sulfonamide functional group is classic in antibacterial drug design. This reagent allows for the creation of novel sulfonamide derivatives for antimicrobial screening.[7][]

-

Enzyme Inhibitors: It has been used to synthesize benzoxazole benzenesulfonamide analogs, which can be explored as inhibitors for various enzymes.[1][3]

-

Modulation of Physicochemical Properties: The 2,5-dichloro substitution pattern provides a scaffold to systematically alter properties crucial for drug efficacy. The chlorine atoms increase lipophilicity and can block sites of metabolism, potentially improving a compound's pharmacokinetic profile.[12] The presence of halogen atoms can also lead to specific halogen bonding interactions with protein targets, enhancing binding affinity.

Part 6: Experimental Protocol: General Sulfonamide Synthesis

This protocol describes a standard, robust method for synthesizing N-substituted-2,5-dichlorobenzenesulfonamides from a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel and appropriate solvents (e.g., Ethyl Acetate/Hexanes) for chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous base (e.g., triethylamine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Part 7: Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical that requires strict safety protocols.

Hazard Summary:

| Hazard Class | Statement | Reference |

|---|---|---|

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. | [15][16][17] |

| Serious Eye Damage | Category 1: Causes serious eye damage. | [8][17] |

| STOT SE | Category 3: May cause respiratory irritation. | [8][16] |

| Corrosive to Metals | Category 1: May be corrosive to metals. |[15] |

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area or a chemical fume hood.[15][17]

-

Wear appropriate personal protective equipment: chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat.[8][17]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][17]

-

The compound is moisture-sensitive . Store under an inert gas like Argon to prevent degradation.[15][17]

-

Store locked up in a designated corrosives area, away from incompatible materials.[15][17]

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[15][17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[15][17]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[15][16]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[15][17]

Conclusion

This compound is a high-value reagent for chemical and pharmaceutical research. Its well-defined physicochemical properties, predictable reactivity, and the functional importance of the sulfonamides it produces make it an indispensable tool. The dichlorinated phenyl ring provides a strategic element for modulating molecular properties in the pursuit of optimized drug candidates. A thorough understanding of its characteristics and strict adherence to safety protocols are paramount to leveraging its full potential in the laboratory.

References

-

SpectraBase. This compound - 1H NMR. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

-

Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

Sources

- 1. This compound | 5402-73-3 [chemicalbook.com]

- 2. This compound 98 5402-73-3 [sigmaaldrich.com]

- 3. This compound 98 5402-73-3 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. scbt.com [scbt.com]

- 7. usbio.net [usbio.net]

- 8. This compound 98 5402-73-3 [sigmaaldrich.com]

- 9. This compound(5402-73-3) 1H NMR [m.chemicalbook.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to 2,5-Dichlorobenzenesulfonyl Chloride (CAS 5402-73-3)

This compound is a highly reactive organosulfur compound that serves as a pivotal intermediate in organic and medicinal chemistry. Characterized by a benzenesulfonyl chloride core substituted with chlorine atoms at the 2 and 5 positions, its utility is primarily derived from the electrophilic nature of the sulfonyl chloride moiety. This functional group readily undergoes nucleophilic substitution, making it an essential tool for introducing the 2,5-dichlorobenzenesulfonyl group into a wide range of molecular scaffolds.

Its most prominent application lies in the synthesis of sulfonamides, a class of compounds renowned for their broad spectrum of pharmacological activities.[1][2] The specific dichlorination pattern of this reagent allows researchers and drug development professionals to fine-tune the steric and electronic properties of target molecules, influencing their lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This guide provides an in-depth exploration of its synthesis, reactivity, key applications, and the practical methodologies required for its effective use in a laboratory setting.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The key properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 5402-73-3 | [4][5][6][7] |

| Molecular Formula | C₆H₃Cl₃O₂S | [7][8][9] |

| Molecular Weight | 245.51 g/mol | [7][10] |

| Appearance | Beige crystalline powder or solid | [4] |

| Melting Point | 36-39 °C | [4][7][11] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| SMILES String | Clc1ccc(Cl)c(c1)S(Cl)(=O)=O | |

| InChI Key | BXCOSWRSIISQSL-UHFFFAOYSA-N |

Spectroscopic Data for Structural Verification

-

¹H NMR: The proton NMR spectrum provides a clear signature for the aromatic protons. In a typical solvent like CDCl₃, the three aromatic protons appear as distinct multiplets. Reported chemical shifts include peaks around 8.13, 7.63, and 7.59 ppm, confirming the substitution pattern.[12][13]

-

Infrared (IR) Spectroscopy: As a sulfonyl chloride, the compound exhibits strong, characteristic absorption bands for the sulfonyl (SO₂) group. These are typically found in the regions of 1410-1370 cm⁻¹ (asymmetric stretching) and 1204-1166 cm⁻¹ (symmetric stretching).[14]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic pattern. The presence of three chlorine atoms results in a characteristic cluster of peaks for the molecular ion, which can be used to verify the compound's identity.

Synthesis and Production

The primary industrial synthesis of this compound is achieved through the electrophilic aromatic substitution of 1,4-dichlorobenzene.

Caption: Synthesis of this compound.

This reaction involves treating 1,4-dichlorobenzene with chlorosulfuric acid at elevated temperatures (approx. 150 °C).[4] The reaction mixture is then carefully quenched by stirring it into ice water, which precipitates the product. This method is efficient, typically affording yields around 85%.[4] The causality is clear: the strongly acidic and sulfonating nature of chlorosulfuric acid drives the electrophilic attack on the electron-rich aromatic ring of 1,4-dichlorobenzene.

Core Reactivity: The Sulfonamide Formation

The synthetic utility of this compound is dominated by its reaction with nucleophiles. The sulfur atom of the sulfonyl chloride is highly electrophilic, making it susceptible to attack by primary and secondary amines to form stable sulfonamide bonds.[3] This transformation is a cornerstone of medicinal chemistry.

The mechanism proceeds via a nucleophilic acyl substitution pathway. The amine's lone pair of electrons attacks the sulfur atom, forming a transient tetrahedral intermediate. The stable sulfonamide is then formed by the collapse of this intermediate, which eliminates a chloride ion. A crucial aspect of this reaction is the concurrent production of hydrogen chloride (HCl).[3] This acidic byproduct will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] Therefore, a non-nucleophilic base, such as pyridine or triethylamine, is essential to act as an HCl scavenger.[1][3]

Caption: General mechanism for sulfonamide formation.

Applications in Drug Discovery and Development

The 2,5-dichlorobenzenesulfonyl moiety is incorporated into molecules to create sulfonamide derivatives with a wide range of biological activities. The chlorine atoms provide steric bulk and are strongly electron-withdrawing, which can enhance binding to target enzymes or receptors and improve metabolic stability.

-

Antibacterial Agents: This reagent is explicitly used to synthesize novel sulfonamide derivatives that exhibit antibacterial properties.[4][11][] The sulfonamide functional group is a well-established pharmacophore in antimicrobial drugs.

-

Enzyme Inhibitors: It has been used to study the synthesis and structure-activity relationship (SAR) of benzoxazole benzenesulfonamide analogs, which are often investigated as enzyme inhibitors.[4]

-

General Medicinal Chemistry: Chlorinated compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[16] The use of reagents like this compound allows for the strategic introduction of chlorine, which can significantly impact a drug candidate's pharmacological profile.[16]

Experimental Protocol: Synthesis of an N-Aryl-2,5-dichlorobenzenesulfonamide

This protocol provides a robust, self-validating method for the synthesis of a sulfonamide derivative using this compound. The success of the reaction is easily monitored by TLC, and the purification steps ensure a high-purity final product.

Caption: Experimental workflow for sulfonamide synthesis.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM. Add the base (e.g., pyridine, 1.5 eq).

-

Causality: Anhydrous conditions are critical because this compound reacts with water, which would consume the reagent and reduce the yield.[8]

-

-

Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.

-

Causality: The reaction is often exothermic. Cooling to 0 °C and adding the electrophile slowly helps to control the reaction rate and prevent the formation of side products.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A new spot corresponding to the more nonpolar product should appear, while the starting amine spot diminishes.

-

Trustworthiness: TLC provides a real-time check on the reaction's status, preventing premature workup or unnecessarily long reaction times.

-

-

Workup: Once the reaction is complete (as indicated by TLC), dilute the mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The HCl wash removes the basic pyridine or triethylamine. The NaHCO₃ wash removes any residual HCl and unreacted sulfonyl chloride (by hydrolysis). The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to obtain the pure sulfonamide.[3]

Safety, Handling, and Storage

This compound is a corrosive and reactive chemical that requires careful handling.

| Hazard Category | Description | Precaution | References |

| Corrosion | Causes severe skin burns and eye damage. May be corrosive to metals. | Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a face shield. Use corrosive-resistant equipment. | [7][8][17] |

| Reactivity | Reacts with water, liberating toxic gases (HCl). | Handle away from moisture. Store in a tightly closed container in a dry, well-ventilated place. | [8][17] |

| Inhalation | May cause respiratory irritation. | Use in a well-ventilated area or a chemical fume hood. | [7] |

| Storage | Combustible corrosive material. | Store in a cool, dark place away from incompatible materials. Store locked up. | [7][8][17] |

First Aid Measures:

-

In case of contact with eyes or skin: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Remove contaminated clothing.[8][17]

-

If inhaled: Move the victim to fresh air. Seek immediate medical attention.[8][17]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8][17]

Conclusion

This compound (CAS 5402-73-3) is a powerful and versatile reagent for synthetic chemists, particularly those in the field of drug discovery. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable method for constructing sulfonamides. The dichloro-substitution pattern offers a strategic tool for modulating the properties of bioactive molecules. By understanding its chemical properties, synthesis, and reactivity, and by adhering to rigorous experimental and safety protocols, researchers can effectively leverage this compound to advance the development of novel therapeutics and complex organic materials.

References

- 1. cbijournal.com [cbijournal.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 5402-73-3 [chemicalbook.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 2,5-二氯苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. CAS 5402-73-3 | 6662-5-Z6 | MDL MFCD00007429 | this compound | SynQuest Laboratories [synquestlabs.com]

- 10. Compound 2,5-dichlorobenzene-1-sulfonyl chloride - Chemdiv [chemdiv.com]

- 11. usbio.net [usbio.net]

- 12. This compound(5402-73-3) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. acdlabs.com [acdlabs.com]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spectrumchemical.com [spectrumchemical.com]

physical properties of 2,5-Dichlorobenzenesulfonyl chloride

An In-Depth Technical Guide to 2,5-Dichlorobenzenesulfonyl Chloride

Authored by a Senior Application Scientist

Introduction: A Core Building Block in Modern Synthesis

This compound is a highly reactive organosulfur compound that serves as a pivotal intermediate in the landscape of chemical synthesis. Its strategic importance is primarily rooted in its bifunctional nature: the reactive sulfonyl chloride group and the substituted aromatic ring. This structure makes it an essential precursor for introducing the 2,5-dichlorobenzenesulfonyl moiety into a wide array of molecules.

For researchers and professionals in drug development and materials science, this reagent is indispensable for the synthesis of novel sulfonamides, a class of compounds renowned for their diverse biological activities, including well-established antibacterial properties.[1][2] This guide provides a comprehensive technical overview of its core physical and chemical properties, analytical characterization, and safe handling protocols, grounded in field-proven insights to empower its effective and safe application in the laboratory.

Key Identifiers:

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental is the first step toward its successful application. These parameters dictate the conditions required for storage, handling, and reaction setup. The data, consolidated from various authoritative sources, is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 245.51 g/mol | [4][6] |

| Appearance | Beige crystalline powder or solid | [2] |

| Melting Point | 36-39 °C (lit.) | [2][4][5] |

| Boiling Point | 327.6 °C at 760 mmHg | [3] |

| Flash Point | >110 °C (>230 °F) | [3][4][5] |

| Refractive Index | 1.581 | [3] |

| Solubility | Soluble in Chloroform, DMSO | [7] |

The relatively low melting point is a critical practical consideration. It means that depending on the ambient laboratory temperature, the compound may exist as a solid or a low-melting liquid, which influences how it is weighed and transferred. Its solubility in common organic solvents like chloroform facilitates its use in a wide range of reaction media.

Molecular Structure and Spectroscopic Signature

Accurate identification of this compound is paramount for ensuring the integrity of any synthetic procedure. Spectroscopic methods provide a definitive fingerprint of the molecule.

Caption: Molecular structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characteristic of a 1,2,4-trisubstituted benzene ring. One would expect to see three distinct signals in the aromatic region (typically 7.5-8.2 ppm). The proton at C6 will likely appear as a doublet, the proton at C3 as a doublet of doublets, and the proton at C4 as a doublet, with coupling constants dictated by their ortho and meta relationships. For instance, spectra recorded in CDCl₃ show distinct multiplets around 8.13, 7.63, and 7.59 ppm.[8][9]

-

IR Spectroscopy: Infrared analysis is invaluable for confirming the presence of the sulfonyl chloride functional group. This group gives rise to two very strong and characteristic asymmetric and symmetric stretching bands for the S=O bonds, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[10] Additional bands corresponding to C-Cl and aromatic C-H stretching would also be present.

-

Mass Spectrometry: The mass spectrum provides unequivocal proof of the molecular weight and elemental composition. A key feature is the distinctive isotopic pattern of the molecular ion peak. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, a molecule containing three chlorine atoms will exhibit a cluster of peaks (M, M+2, M+4, M+6) with a characteristic intensity ratio, confirming the presence of all three chlorine atoms.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom. This makes it highly susceptible to nucleophilic attack, a property that is extensively exploited in organic synthesis.

The primary reaction is with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[11] This reaction is the cornerstone of its application in medicinal chemistry.[1][2]

Caption: General reaction pathway with a nucleophile.

A crucial aspect of its reactivity is its sensitivity to moisture. It readily hydrolyzes in the presence of water to form the corresponding 2,5-dichlorobenzenesulfonic acid.[11][12] This underscores the necessity for anhydrous reaction conditions and proper storage to maintain the reagent's integrity.

Protocol: Safe Handling and Storage

The corrosive and hazardous nature of this compound necessitates strict adherence to safety protocols. It is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[4][13][14][15]

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential.[4][15]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure are required.

-

Respiratory Protection: Work must be conducted in a well-ventilated chemical fume hood.[13] If there is a risk of inhalation, a NIOSH/MSHA approved respirator should be used.[15]

Step-by-Step Handling Workflow:

-

Preparation: Before handling, ensure the chemical fume hood is operational and all required PPE is correctly worn. Have spill control materials readily available.

-

Dispensing: Carefully unseal the container under an inert atmosphere (e.g., argon or nitrogen) if possible, to minimize exposure to atmospheric moisture.[13] Weigh the required amount promptly and securely reseal the container.

-

Reaction Setup: Add the reagent to the reaction vessel slowly and in a controlled manner, especially if the reaction is exothermic.

-

Cleanup: Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly after handling.

-

Waste Disposal: Dispose of unused material and empty containers as hazardous chemical waste, following all local, regional, and national regulations.[13][15]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][15]

-

Keep away from incompatible materials such as water, strong bases, and oxidizing agents.

-

The storage area should be designated for corrosive materials.[4][13]

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceutically active compounds and other specialty chemicals.

Workflow: Synthesis of a Sulfonamide Derivative

Caption: A typical laboratory workflow for sulfonamide synthesis.

A notable example is its use in the synthesis of benzoxazole benzenesulfonamide analogs, which have been studied for their potential biological activities.[2][4] This highlights the reagent's role in constructing complex molecular architectures that are central to drug discovery programs.

Conclusion

This compound is a versatile and powerful reagent for the modern synthetic chemist. Its well-defined physical properties, predictable reactivity, and clear spectroscopic signatures make it a reliable building block. However, its corrosive and moisture-sensitive nature demands rigorous adherence to safety and handling protocols. By understanding and respecting these characteristics, researchers can effectively leverage this compound to advance projects in pharmaceuticals, agrochemicals, and materials science, paving the way for new discoveries and innovations.

References

-

SAFETY DATA SHEET - 2,6-Dichlorobenzenesulfonyl chloride. Fisher Scientific. [Link]

-

This compound - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616. PubChem. [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

The Chemical Properties and Synthesis Applications of 2,5-Dichlorobenzoyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. University of Birmingham. [Link]

-

Benzenesulfonyl chloride. Wikipedia. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. This compound | 5402-73-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 2,5-ジクロロベンゼンスルホニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 5402-73-3 | 6662-5-Z6 | MDL MFCD00007429 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 5402-73-3 [amp.chemicalbook.com]

- 8. This compound(5402-73-3) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 12. 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Melting Point of 2,5-Dichlorobenzenesulfonyl Chloride

This guide provides a comprehensive technical overview of the melting point of 2,5-Dichlorobenzenesulfonyl chloride (CAS 5402-73-3), a crucial physical property for its application in research and development. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings, experimental methodologies, and critical factors influencing the accurate determination of this parameter.

Executive Summary

This compound is a key intermediate in the synthesis of various organic compounds, including sulfonamide derivatives with antibacterial activity and benzoxazole benzenesulfonamide analogs.[1][2] Its utility as a reactive building block necessitates a high degree of purity, for which the melting point serves as a primary, readily accessible indicator. A sharp melting range is indicative of high purity, whereas a depressed and broad melting range suggests the presence of impurities.[3][4] This guide will explore the nuances of melting point determination for this compound, providing not just the data but the scientific rationale behind the recommended procedures.

Physicochemical Properties and Significance

This compound is a beige or white to cream crystalline solid.[1][5] The accurate determination of its melting point is paramount for several reasons:

-

Purity Assessment: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice of a solid, leading to a depression of the melting point and a broadening of the melting range.[3][6]

-

Compound Identification: While not definitive on its own, a measured melting point that corresponds to the literature value can help to confirm the identity of the synthesized compound.

-

Reaction Monitoring: In a synthesis workflow, determining the melting point of the product can indicate the completeness of a reaction and the need for further purification.

The literature and supplier data indicate a melting point for this compound that generally falls within the range of 34 to 40.5°C.

| Data Source | Reported Melting Point (°C) |

| Thermo Fisher Scientific | 34.5-40.5[5] |

| Sigma-Aldrich | 36-37[7][8][9] |

| United States Biological | 37-39[10] |

| Tokyo Chemical Industry | 35.0 to 39.0[11] |

| ChemicalBook | 36-37[4] |

The slight variations in these reported ranges can be attributed to differences in the purity of the samples and the methodologies used for determination.

Theoretical Framework: The Energetics of Melting

The melting of a crystalline solid is a first-order phase transition where the substance changes from a highly ordered solid state to a more disordered liquid state. This process occurs at a specific temperature when the vibrational energy of the molecules overcomes the intermolecular forces holding them in the crystal lattice. For a pure substance, this transition is typically sharp, occurring over a narrow temperature range of 0.5-1°C.[10]

The presence of impurities introduces defects into the crystal structure, which weakens the intermolecular forces.[6] This leads to a phenomenon known as melting point depression, where less energy (and thus a lower temperature) is required to break down the lattice structure. The melting also occurs over a wider temperature range as different regions of the solid, with varying concentrations of impurities, melt at slightly different temperatures.[5]

Experimental Determination of Melting Point

The two most common and reliable methods for determining the melting point of a compound like this compound are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Method: A Validated Approach

The capillary method is a widely accepted and pharmacopeia-recognized technique for melting point determination.[10][12] It involves heating a small, finely powdered sample in a sealed capillary tube at a controlled rate and visually observing the temperature range over which the solid melts.

Caption: Workflow for Melting Point Determination by the Capillary Method.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[13]

-

Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat transfer.[12]

-

Introduce the powdered sample into a capillary tube (one end sealed) and tap gently to pack the solid to a height of 2-3 mm.[10][13]

-

-

Instrument Setup and Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

For an initial, rapid determination, a higher heating rate (e.g., 10°C/min) can be used to find an approximate melting point.

-

For an accurate measurement, set the heating rate to 1-2°C per minute, starting from a temperature about 10-15°C below the expected melting point.[13][14] A slow heating rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate.[10]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid crystal melts (T2).[3]

-

The melting point is reported as the range T1-T2.

-

-

Self-Validation and Interpretation:

-

A pure sample will exhibit a sharp melting range (typically ≤ 1°C).[3]

-

A broad melting range (> 2°C) is a strong indicator of impurities.[4]

-

The observed melting point should be compared to literature values for this compound. A significant depression from the expected value also suggests the presence of impurities.

-

Differential Scanning Calorimetry (DSC): A Quantitative Approach

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11][15] It provides a more quantitative measure of the melting process.

Caption: Workflow for Melting Point Determination by DSC.

-

Sample Preparation:

-

Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

-

Instrument Setup and Measurement:

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 0°C).

-

Heat the sample at a constant rate, typically 5-10°C/min, through the melting transition.

-

The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

-

Data Analysis and Interpretation:

-

The melting process is observed as an endothermic peak on the resulting thermogram (a plot of heat flow versus temperature).

-

The onset temperature of the peak is often taken as the melting point.

-

The peak temperature represents the temperature at which the rate of melting is at its maximum.

-

The shape of the peak provides information about the purity of the sample; a sharp, narrow peak indicates high purity, while a broad, asymmetric peak suggests the presence of impurities.[16]

-

Factors Influencing Melting Point Determination

Several factors beyond sample purity can affect the accuracy and reproducibility of melting point measurements.

-

Heating Rate: As previously mentioned, a fast heating rate can lead to an artificially high and broad melting range because the temperature of the sample lags behind that of the heating block and thermometer.[10]

-

Sample Packing: In the capillary method, a loosely packed sample can lead to inefficient heat transfer and an inaccurate reading. The sample should be a densely packed, fine powder.[12][13]

-

Thermometer Calibration: The accuracy of the thermometer used in the capillary method is critical. It should be calibrated against known standards.[3]

-

Moisture Sensitivity: this compound is sensitive to moisture.[11] The presence of water can cause both decomposition and act as an impurity, leading to a depressed and broadened melting range. Therefore, samples should be handled under dry conditions.

Synthesis and Potential Impurities

This compound is typically synthesized by the reaction of 1,4-dichlorobenzene with chlorosulfuric acid.[1] Potential impurities arising from this synthesis could include:

-

Unreacted 1,4-dichlorobenzene.

-

Isomeric dichlorobenzenesulfonyl chlorides (e.g., 2,4- or 3,4-isomers) if the starting material contains other dichlorobenzene isomers.

-

Sulfonated byproducts.

The presence of these impurities would result in a lower and broader melting range, underscoring the importance of this measurement in quality control.

Conclusion

The melting point of this compound is a critical parameter that serves as a reliable indicator of its identity and purity. Accurate determination, whether by the traditional capillary method or the more quantitative DSC technique, requires careful attention to experimental detail, including sample preparation, heating rate, and instrument calibration. For researchers and drug development professionals, a thorough understanding of the principles and practices outlined in this guide is essential for ensuring the quality of this important synthetic intermediate and the integrity of the subsequent scientific outcomes.

References

-

METTLER TOLEDO. (n.d.). What is Melting Point?. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)?. Retrieved from [Link]

-

Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

Sources

- 1. This compound | 5402-73-3 [chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. Home Page [chem.ualberta.ca]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]

- 6. sciencing.com [sciencing.com]

- 7. Differential scanning calorimetry [cureffi.org]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. This compound 98 5402-73-3 [sigmaaldrich.com]

- 10. mt.com [mt.com]

- 11. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 12. thinksrs.com [thinksrs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. westlab.com [westlab.com]

- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

2,5-Dichlorobenzenesulfonyl chloride molecular weight

An In-depth Technical Guide to 2,5-Dichlorobenzenesulfonyl Chloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into the compound's properties, synthesis, and critical applications, with a focus on the causality behind experimental choices.

Core Compound Identification and Physicochemical Properties

This compound (CAS No: 5402-73-3) is a highly reactive compound, primarily utilized as an intermediate in the synthesis of a wide array of organic molecules.[1][2] Its utility stems from the presence of the sulfonyl chloride functional group, which is a potent electrophile and an excellent leaving group, facilitating reactions with a variety of nucleophiles.

The compound's physical state can be ambiguous at ambient temperatures, as its melting point is close to standard room temperature. It is often described as a beige crystalline powder or a colorless to light yellow liquid.[2][3] This dual state underscores the importance of controlled storage temperatures to maintain lot-to-lot consistency in a laboratory setting.

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound.

A summary of its key identifiers and properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 245.51 g/mol | [3][4][5] |

| Molecular Formula | C₆H₃Cl₃O₂S | [4][6] |

| CAS Number | 5402-73-3 | [1][2][4][6] |

| EC Number | 226-453-6 | [3][5] |

| Appearance | Beige crystalline powder / Colorless to light yellow liquid | [2][3] |

| Melting Point | 36-37 °C | [2][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| InChI Key | BXCOSWRSIISQSL-UHFFFAOYSA-N | [3] |

| SMILES | Clc1ccc(Cl)c(c1)S(Cl)(=O)=O | [3] |

Synthesis Pathway and Experimental Protocol

Authoritative Grounding: The most common industrial and laboratory-scale synthesis of this compound involves the direct chlorosulfonation of 1,4-dichlorobenzene.[2] This reaction is a classic example of electrophilic aromatic substitution, where chlorosulfuric acid serves as the source of the electrophile, chlorosulfonium ion (+SO₂Cl).

Mechanistic Insight: The two chlorine atoms on the benzene ring are ortho, para-directing deactivators. In 1,4-dichlorobenzene, the positions ortho to each chlorine atom (positions 2, 3, 5, and 6) are electronically deactivated. However, the reaction proceeds, and the substitution occurs at the 2-position due to a combination of steric and electronic factors, leading to the desired 2,5-disubstituted product. The high temperature (150 °C) is necessary to overcome the activation energy barrier imposed by the deactivated ring.[2]

Diagram 2: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system. Successful synthesis will yield a product with the expected melting point and spectroscopic characteristics.

-

Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Charge the flask with 1,4-dichlorobenzene.

-

Reaction Initiation: Slowly add chlorosulfuric acid to the 1,4-dichlorobenzene with stirring. The reaction is exothermic and will generate HCl gas, which must be scrubbed.

-

Causality: Slow addition is critical to control the initial exotherm and prevent runaway reactions.

-

-

Heating: Heat the reaction mixture to 150 °C and maintain this temperature for several hours.

-

Causality: This temperature provides the necessary activation energy for the sulfonation of the deactivated aromatic ring.[2]

-

-

Reaction Quench: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

-

Causality: This step quenches any unreacted chlorosulfuric acid (hydrolyzing it to sulfuric acid and HCl) and precipitates the solid organic product, which is insoluble in the aqueous acidic mixture.

-

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like hexanes or by vacuum distillation.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination (should be 36-37 °C), NMR, and IR spectroscopy.[2][7]

Core Applications in Drug Development and Chemical Synthesis

The primary utility of this compound lies in its ability to readily form sulfonamides.[1][2][] Sulfonamides are a cornerstone pharmacophore found in a vast range of therapeutic agents, including antibacterials, diuretics, and anticonvulsants.

Mechanism of Action: The sulfur atom in the sulfonyl chloride is highly electrophilic. It reacts readily with nucleophilic primary or secondary amines to displace the chloride ion, forming a stable sulfur-nitrogen bond. The reaction typically requires a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, driving the reaction to completion.

Diagram 3: Sulfonamide Formation Pathway

Caption: General reaction scheme for the synthesis of sulfonamides.

Representative Protocol: Synthesis of a Novel Sulfonamide

-

Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine of interest in a suitable anhydrous solvent (e.g., dichloromethane or THF). Add a stoichiometric equivalent of a non-nucleophilic base like triethylamine.

-

Addition of Reagent: Cool the solution in an ice bath (0 °C). Slowly add a solution of this compound in the same solvent dropwise.

-

Causality: The reaction is often exothermic. Cooling maintains control and prevents potential side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours or until TLC/LC-MS analysis indicates the consumption of starting materials.

-

Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted starting material, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil via flash column chromatography or recrystallization to yield the pure sulfonamide.

This compound has also been investigated for the synthesis of benzoxazole benzenesulfonamide analogs and as a chemical modifier for polymers like Nylon 6, highlighting its versatility.[2][3]

Safety, Handling, and Storage

This compound is a hazardous and corrosive material that requires careful handling.[9][10] It can cause severe skin burns and eye damage, and its dust or vapors may cause respiratory irritation.[3][11]

| Hazard Statement | Description | Precautionary Statement |

| H314 | Causes severe skin burns and eye damage. | P280 : Wear protective gloves/clothing/eye protection/face protection. |

| H335 | May cause respiratory irritation. | P261 / P271 : Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

| (H290) | May be corrosive to metals. | P234 : Keep only in original container. |

Handling:

-

Always handle in a well-ventilated chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][9]

-

Avoid contact with skin, eyes, and clothing. Do not breathe dust.[9][10]

Storage:

-

Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area.[9]

-

The compound is moisture-sensitive. Store under an inert gas (e.g., argon) to prevent degradation.[9]

-

Store away from incompatible materials such as strong bases, alcohols, and water.

Conclusion

This compound is a versatile and powerful reagent for chemical synthesis. Its well-defined physicochemical properties and reactivity profile make it an indispensable building block, particularly for the construction of sulfonamide-containing molecules in drug discovery and development. While its hazardous nature demands rigorous safety protocols, a thorough understanding of its chemistry and handling requirements allows researchers to leverage its full synthetic potential effectively and safely.

References

-

SynQuest Laboratories, Inc. This compound.

-

Santa Cruz Biotechnology, Inc. This compound.

-

United States Biological. This compound.

-

ChemicalBook. This compound.

-

BLD Pharm. This compound.

-

Sigma-Aldrich. This compound 98%.

-

Sigma-Aldrich. This compound 98%.

-

Spectrum Chemical. SAFETY DATA SHEET - this compound.

-

Sigma-Aldrich. This compound 98%.

-

Echemi. This compound Safety Data Sheets.

-

Fisher Scientific. SAFETY DATA SHEET - this compound.

-

BLD Pharm. 2,6-Dichlorobenzenesulfonyl chloride.

-

Fisher Scientific. SAFETY DATA SHEET - 2,6-Dichlorobenzenesulfonyl chloride.

-

ChemicalBook. This compound(5402-73-3) IR2 spectrum.

-

BOC Sciences. This compound.

-

National Center for Biotechnology Information. Synthesis of sulfonyl chloride substrate precursors.

-

ChemicalBook. This compound.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Applications of 2,5-Dichlorobenzoyl Chloride.

-

PubChem. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid.

-

PubChem. 2,5-Dichlorobenzenesulfonic acid.

-

Tokyo Chemical Industry Co., Ltd. This compound.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

MDPI. Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems.

-

Google Patents. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.

-

MDPI. 2,2′-Trisulfanediyldibenzoyl Chloride.

Sources

- 1. usbio.net [usbio.net]

- 2. This compound | 5402-73-3 [chemicalbook.com]

- 3. This compound 98 5402-73-3 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound 98 5402-73-3 [sigmaaldrich.com]

- 6. CAS 5402-73-3 | 6662-5-Z6 | MDL MFCD00007429 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. This compound(5402-73-3) IR2 spectrum [chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 2,5-Dichlorobenzenesulfonyl Chloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzenesulfonyl chloride is a pivotal chemical intermediate, distinguished by its reactive sulfonyl chloride functional group and a dichlorinated aromatic ring. This unique structural combination renders it a valuable building block in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries. The presence of the sulfonyl chloride moiety allows for the facile introduction of the 2,5-dichlorobenzenesulfonyl group into a wide array of molecules, most notably through the formation of sulfonamides and sulfonate esters. These derivatives have been shown to exhibit a broad spectrum of biological activities, including antibacterial and anticancer properties.[1][2] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, spectroscopic characterization, reactivity, and applications in drug discovery, with a focus on providing practical, field-proven insights for researchers and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5402-73-3 | [3] |

| Molecular Formula | C₆H₃Cl₃O₂S | [3] |

| Molecular Weight | 245.51 g/mol | [3] |

| Appearance | Beige crystalline powder or liquid | [1] |

| Melting Point | 36-37 °C (lit.) | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | [2] |

| SMILES | Clc1ccc(Cl)c(c1)S(Cl)(=O)=O | |

| InChI | 1S/C6H3Cl3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H |

Synthesis and Manufacturing

The most common and industrially viable method for the synthesis of this compound is the electrophilic aromatic substitution of 1,4-dichlorobenzene with chlorosulfonic acid.[1] The chlorine atoms on the benzene ring are deactivating but ortho-, para-directing. The incoming chlorosulfonyl group is directed to the position ortho to one of the chlorine atoms.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the chlorosulfonation of aromatic compounds.[4][5]

Materials:

-

1,4-Dichlorobenzene

-

Chlorosulfonic acid

-

Crushed ice

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), carefully add chlorosulfonic acid (typically a 3-5 molar excess).

-

Cool the chlorosulfonic acid in an ice bath to 0-5 °C.

-

Slowly add 1,4-dichlorobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 150 °C for 2-4 hours to ensure complete reaction.[1]

-

Cool the reaction mixture to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate a significant amount of HCl gas. Perform this in a well-ventilated fume hood.

-

The product will precipitate as a solid. Filter the crude product and wash it thoroughly with cold water until the washings are neutral to pH paper.

-

Dissolve the crude product in a suitable organic solvent like dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., hexanes) or by vacuum distillation.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

| Proton | Chemical Shift (ppm) (Predicted/Reported) | Multiplicity |

| H-3 | ~7.59 | Doublet of doublets |

| H-4 | ~7.63 | Doublet of doublets |

| H-6 | ~8.13 | Doublet |

Reported chemical shifts are approximately 8.13, 7.63, and 7.59 ppm.[5][6] The deshielding effect of the sulfonyl chloride group and the two chlorine atoms results in the downfield chemical shifts. The proton at the 6-position is the most deshielded due to its proximity to the strongly electron-withdrawing sulfonyl chloride group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display six signals for the six unique carbon atoms in the benzene ring.

| Carbon | Chemical Shift (ppm) (Predicted) |

| C-1 (C-SO₂Cl) | ~142 |

| C-2 (C-Cl) | ~135 |

| C-3 | ~132 |

| C-4 | ~133 |

| C-5 (C-Cl) | ~136 |

| C-6 | ~130 |

Note: These are predicted chemical shifts based on substituent effects. Actual values may vary.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonyl chloride group and the substituted benzene ring.

| Functional Group | Wavenumber (cm⁻¹) |

| S=O (asymmetric stretch) | 1375 - 1400 |

| S=O (symmetric stretch) | 1170 - 1190 |

| C=C (aromatic) | 1400 - 1600 |

| C-H (aromatic) | 3000 - 3100 |

| C-Cl | 600 - 800 |

| S-Cl | 500 - 600 |

Mass Spectrometry

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms. The most common isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This will result in a cluster of peaks for the molecular ion and any chlorine-containing fragments.

Expected Fragmentation Pattern:

-

[M]⁺: The molecular ion peak cluster around m/z 244, 246, 248, and 250.

-

[M-Cl]⁺: Loss of a chlorine atom from the sulfonyl chloride group (m/z ~209).

-

[M-SO₂Cl]⁺: Loss of the sulfonyl chloride group (m/z ~145).

-

[C₆H₃Cl₂]⁺: The dichlorophenyl cation (m/z ~145).

Reactivity and Synthetic Applications

The primary reactivity of this compound is centered around the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent reagent for the synthesis of sulfonamides and sulfonate esters via nucleophilic substitution reactions.

Synthesis of Sulfonamides

The reaction with primary or secondary amines in the presence of a base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct is a cornerstone of its application.

Experimental Protocol: Synthesis of an N-Aryl-2,5-dichlorobenzenesulfonamide

This protocol is a general procedure adaptable for various primary and secondary amines.[7]

Materials:

-

This compound (1.0 eq)

-

A primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM.

-

Add the base (e.g., pyridine, 1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield the pure sulfonamide.

Applications in Drug Discovery

The 2,5-dichlorobenzenesulfonamide scaffold is a valuable pharmacophore in drug discovery. The chlorine atoms can enhance lipophilicity, which may improve cell permeability and metabolic stability. They also provide additional points for interaction with biological targets.

One notable area of application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. For instance, analogues of the well-known COX-2 inhibitor Celecoxib have been synthesized using substituted benzenesulfonyl chlorides.[8][9] While Celecoxib itself contains a 4-methylbenzenesulfonamide moiety, the use of analogues like this compound allows for the exploration of structure-activity relationships and the potential for improved potency or selectivity.[10]

Furthermore, various patents cite the use of this compound in the synthesis of a range of biologically active compounds, highlighting its importance as a versatile intermediate in the pharmaceutical industry.[11][12]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. Use a respirator with an appropriate filter for dusts and mists.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Keep away from moisture, as it will hydrolyze to the corresponding sulfonic acid and HCl.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- EP0770599A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl halides - Google P

-

CELECOXIB | New Drug Approvals. (URL: [Link])

-

Synthesis and Characterization of Isomers of COX-2 Inhibitor, Celecoxib - Zenodo. (URL: [Link])

-

Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - University of Pretoria. (URL: [Link])

-

Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed. (URL: [Link])

-

Benzenesulfonyl chloride - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of sulfonyl chloride substrate precursors. (URL: [Link])

-

(12) Patent Application Publication (10) Pub. No.: US 2012/0309796 A1 - Googleapis.com. (URL: [Link])

-

Rational Design and Antimycobacterial Evaluation of Aryl Sulfonamide–Linked Isoniazid Hydrazones Against Mycobacterium Tuberculosis - PMC - PubMed Central. (URL: [Link])

-

synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the - DTIC. (URL: [Link])

-

(PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives - ResearchGate. (URL: [Link])

- CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P

-

Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents. (URL: [Link])

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])

-

Recent developments in the synthesis of N-aryl sulfonamides - ResearchGate. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC - PubMed Central. (URL: [Link])

- CN103351315A - General preparation method of sulfonyl chloride - Google P

-

Article - Semantic Scholar. (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

Sources

- 1. This compound | 5402-73-3 [amp.chemicalbook.com]

- 2. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound 98 5402-73-3 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound(5402-73-3) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. zenodo.org [zenodo.org]

- 10. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP0770599A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl halides - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dichlorobenzenesulfonyl Chloride

Introduction

2,5-Dichlorobenzenesulfonyl chloride (DBSC) is a pivotal reagent in synthetic organic chemistry, primarily utilized in the synthesis of various sulfonamide derivatives which exhibit a range of biological activities, including antibacterial properties.[1] Its molecular structure, comprising a dichlorinated aromatic ring and a reactive sulfonyl chloride moiety, necessitates rigorous characterization to ensure purity and confirm its identity before use in complex synthetic pathways.